molecular formula C22H27N3O5 B2479931 1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946300-08-9

1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2479931
CAS No.: 946300-08-9
M. Wt: 413.474
InChI Key: AOGYBNDKDVXWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
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Scientific Research Applications

Twist-Bend Nematic Phase in Liquid Crystals : Research on methylene-linked liquid crystal dimers, such as those with dimethoxybenzyl groups, has contributed to understanding the transitional properties between normal nematic phases and the twist-bend nematic phase. These findings have implications for developing advanced liquid crystal display technologies and materials with novel electro-optical properties (Henderson & Imrie, 2011).

Urea Biosensors : Urea and its derivatives play a critical role in biosensor technologies, especially for medical and environmental applications. A comprehensive review highlights the advancements in biosensors designed for detecting and quantifying urea concentrations, which are pivotal in diagnosing and managing conditions related to nitrogen metabolism disorders (Botewad et al., 2021).

Environmental and Health Monitoring : Studies on urea and its derivatives, including those with methoxyphenyl groups, are integral to monitoring and evaluating the impact of various compounds on health and the environment. This includes research on the metabolism of carcinogens, the role of urease in infections, and the analysis of pollutants in aquatic environments (Hecht, 2002).

Drug Design Applications : Ureas possess unique hydrogen-bonding capabilities that make them essential in drug-target interactions. Research on urea derivatives has demonstrated their significance in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules in medicinal chemistry, suggesting potential drug design applications for compounds like 1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (Jagtap et al., 2017).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-18-7-5-17(6-8-18)25-14-16(11-21(25)26)13-24-22(27)23-12-15-4-9-19(29-2)20(10-15)30-3/h4-10,16H,11-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGYBNDKDVXWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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